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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two selective phosphoinositide 3-kinase delta

(PI3Kδ) inhibitors: CDZ173 (leniolisib) and seletalisib. The analysis is based on publicly

available preclinical and clinical data, focusing on their mechanism of action, pharmacological

profiles, and clinical efficacy in relevant disease models and patient populations.

Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in

various cellular processes, including cell growth, proliferation, differentiation, survival, and

trafficking. The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While PI3Kα and β

are ubiquitously expressed, PI3Kγ and δ are predominantly found in hematopoietic cells,

making them attractive targets for immunological and inflammatory disorders.[1] Both CDZ173

(leniolisib) and seletalisib are small molecule inhibitors that selectively target the PI3Kδ isoform,

which is critically involved in the activation, differentiation, and function of B cells and T cells.[1]

[2]

Mechanism of Action and Signaling Pathway
Both CDZ173 and seletalisib are ATP-competitive inhibitors of the p110δ catalytic subunit of

PI3Kδ.[3][4] By blocking the kinase activity of PI3Kδ, these inhibitors prevent the

phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream
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signaling molecules, most notably the serine/threonine kinase Akt (also known as protein

kinase B). The inhibition of the PI3K/Akt signaling pathway ultimately modulates the activity of

various transcription factors and cellular effectors, leading to a dampening of the immune

response. This includes the inhibition of B-cell and T-cell proliferation and activation.[1][2]
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PI3Kδ Signaling Pathway and Point of Inhibition.

Comparative Data
In Vitro Potency and Selectivity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of

CDZ173 and seletalisib against the class I PI3K isoforms. Lower IC50 values indicate greater

potency.

Compound
PI3Kδ IC50

(nM)

PI3Kα IC50

(nM)

PI3Kβ IC50

(nM)

PI3Kγ IC50

(nM)

Selectivity (δ

vs α, β, γ)

CDZ173

(Leniolisib)
11[2][3] 244[3] 424[3] 2230[3]

22-fold vs α,

38-fold vs β,

202-fold vs

γ[2]

Seletalisib 12 3638 2129 282

303-fold vs α,

177-fold vs β,

24-fold vs γ

Pharmacokinetic Properties
Parameter CDZ173 (Leniolisib) Seletalisib

Time to Maximum

Concentration (Tmax)
~1 hour[2] Not specified

Terminal Half-life (t1/2) ~10 hours[2] ~17.7 - 22.4 hours[5]

Dosing Frequency Twice daily[6] Once daily[5]

Food Effect No significant effect[2]
No clinically significant food

effect[5]

Clinical Efficacy in Activated PI3Kδ Syndrome (APDS)
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Both CDZ173 and seletalisib have been investigated for the treatment of APDS, a rare primary

immunodeficiency caused by gain-of-function mutations in the genes encoding PI3Kδ.

Clinical Trial Endpoint CDZ173 (Leniolisib) Seletalisib

Lymphadenopathy Reduction

Significant reduction in lymph

node size (mean 39%

reduction) and spleen volume

(mean 40% reduction) at 12

weeks.

Improved peripheral

lymphadenopathy in 2 of 7

patients in a phase 1b study.[7]

Immune Dysregulation

Normalization of circulating

transitional and naive B cells,

reduction in senescent T cells.

Decrease in transitional B cells

and increase in naive B cells.

[7]

Infection Rate

Significant reduction in the

annual rate of respiratory tract

infections compared to

standard of care.[8]

Not reported as a primary

endpoint in the available study.

Adverse Events

Generally well-tolerated with

most adverse events being

mild to moderate.[9]

Seletalisib-related adverse

events occurred in 4 of 7

patients, including increased

hepatic enzymes and

arthralgia. Three serious

adverse events were reported.

[7]

Clinical Efficacy in Primary Sjögren's Syndrome (pSS)
Both molecules have also been evaluated in patients with primary Sjögren's Syndrome, a

systemic autoimmune disease.
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Clinical Trial Endpoint CDZ173 (Leniolisib) Seletalisib

ESSDAI Score

No statistically significant

improvement at week 12 in a

phase 2 study.[6][10]

Trend for improvement in

ESSDAI score at week 12

(difference vs placebo: -2.59),

but the study was

underpowered.[11][12]

ESSPRI Score

Slight, non-statistically

significant improvement at

week 12.[10]

Trend for improvement in

ESSPRI score at week 12

(difference vs placebo: -1.55).

[11][12]

Adverse Events

Acceptable safety profile, but a

higher frequency of rash

compared to placebo.[10]

Serious adverse events were

reported in 3 of 13 patients

receiving seletalisib. 5 of 13

patients discontinued due to

adverse events.[11]

Experimental Protocols
Phosphorylated Akt (pAkt) Flow Cytometry Assay
This assay is a key pharmacodynamic marker for assessing the inhibition of the PI3K pathway.
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Workflow for pAkt Flow Cytometry Assay.

Methodology:

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using density gradient centrifugation.
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Inhibitor Treatment: Cells are pre-incubated with varying concentrations of CDZ173 or

seletalisib.

Cell Stimulation: B cells within the PBMC population are stimulated with agents such as anti-

IgM and IL-4 to induce PI3K pathway activation.

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with

methanol to allow intracellular antibody staining.

Staining: Cells are stained with a fluorescently-labeled antibody specific for the

phosphorylated form of Akt at serine 473 (pAkt Ser473), along with antibodies to identify B

cell surface markers (e.g., CD19).

Flow Cytometry: The fluorescence intensity of pAkt is measured in the B cell population

using a flow cytometer. A reduction in pAkt signal in inhibitor-treated cells compared to

vehicle control indicates pathway inhibition.

B-cell Proliferation Assay (CFSE-based)
This assay measures the ability of the compounds to inhibit the proliferation of B lymphocytes.
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Workflow for CFSE-based B-cell Proliferation Assay.

Methodology:

Cell Preparation: B cells are either isolated from PBMCs or PBMCs are used directly.

CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a

fluorescent dye that covalently binds to intracellular proteins.

Cell Culture: CFSE-labeled cells are cultured in the presence of B-cell stimuli (e.g., anti-IgM,

IL-4, or CD40L) with or without different concentrations of CDZ173 or seletalisib.
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Incubation: The cells are incubated for a period sufficient to allow for several rounds of cell

division (typically 3-5 days).

Flow Cytometry: The fluorescence of CFSE is analyzed by flow cytometry. With each cell

division, the CFSE fluorescence intensity is halved in the daughter cells.

Analysis: The degree of proliferation is determined by the pattern of CFSE dilution. A

reduction in the number of cell divisions in the presence of the inhibitors indicates an anti-

proliferative effect.

Summary and Conclusion
Both CDZ173 (leniolisib) and seletalisib are potent and selective inhibitors of PI3Kδ with

distinct pharmacological profiles.

Potency and Selectivity: Both compounds exhibit similar high potency against PI3Kδ.

CDZ173 shows greater selectivity over the PI3Kγ isoform compared to seletalisib, which may

have implications for their safety and efficacy profiles.

Pharmacokinetics: CDZ173 has a shorter half-life, necessitating twice-daily dosing, whereas

seletalisib's longer half-life is suitable for once-daily administration.

Clinical Development in APDS: CDZ173 (leniolisib) has demonstrated robust efficacy in a

Phase 3 trial for APDS, leading to its approval for this indication. Seletalisib has also shown

promising activity in a smaller, earlier phase study in APDS patients, though its clinical

development for this indication appears less advanced.

Clinical Development in Sjögren's Syndrome: Both drugs have been investigated in Phase 2

trials for primary Sjögren's Syndrome with mixed results. Seletalisib showed a trend towards

clinical improvement, although the study was terminated early and was underpowered.

CDZ173 did not demonstrate a clear efficacy signal in its Phase 2 trial. The safety profiles in

this patient population also differed, with a higher incidence of rash reported for CDZ173 and

a higher rate of serious adverse events and discontinuations for seletalisib.

In conclusion, while both CDZ173 and seletalisib effectively target the PI3Kδ pathway, their

differing pharmacokinetic properties, selectivity profiles, and the current stages of their clinical

development provide important distinctions for researchers and clinicians. CDZ173 (leniolisib)
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has a more established clinical profile, particularly in APDS. Further research is required to fully

elucidate the therapeutic potential and optimal positioning of each of these selective PI3Kδ

inhibitors in various immunological and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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